molecular formula C3H3LiO2 B087370 Lithium acrylate CAS No. 13270-28-5

Lithium acrylate

Cat. No.: B087370
CAS No.: 13270-28-5
M. Wt: 78 g/mol
InChI Key: XSAOIFHNXYIRGG-UHFFFAOYSA-M
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Description

Lithium acrylate is a chemical compound that belongs to the family of acrylates. It is the lithium salt of acrylic acid and is represented by the chemical formula C3H3LiO2. This compound is known for its applications in various fields, including polymer chemistry and battery technology. This compound is particularly valued for its role in the development of advanced materials and energy storage solutions.

Mechanism of Action

Target of Action

Lithium acrylate, as a component of lithium-ion batteries, primarily targets the battery’s electrolyte system . The electrolyte system plays a crucial role in the conduction of lithium ions between the anode and cathode, which is essential for the battery’s operation .

Mode of Action

This compound forms a part of the gel polymer electrolyte (GPE) in lithium-ion batteries . The GPE features a crosslinked polymer matrix formed by poly (ethylene glycol) diacrylate and other components, which is capable of absorbing liquid electrolytes to form a gel . This gel facilitates the movement of lithium ions, thereby contributing to the battery’s performance .

Biochemical Pathways

While this compound doesn’t directly participate in biochemical pathways, lithium, a component of this compound, does have significant biochemical effects. Lithium affects signaling pathways that overlap with those regulated by neurotransmitters . For example, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Pharmacokinetics (ADME Properties)

The optimization of the adme properties of any drug molecule is a critical aspect of drug discovery and development .

Result of Action

The result of this compound’s action in a lithium-ion battery is the efficient conduction of lithium ions, which is essential for the battery’s operation . This contributes to the high energy density, rapid charging capabilities, and versatile applications of lithium-ion batteries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction of lithium, a crucial component of this compound, has environmental implications due to its potential toxicity to aquatic and terrestrial ecosystems . Additionally, the performance of lithium-ion batteries, which use this compound, can be affected by temperature, humidity, and other environmental conditions .

Biochemical Analysis

Biochemical Properties

Lithium acrylate plays a role in biochemical reactions, particularly in the formation of polymers . It interacts with various biomolecules, including enzymes and proteins, through its lithium ions and acrylate groups .

Cellular Effects

In the context of cellular effects, this compound has been found to influence cell function in lithium-ion batteries . It affects cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of energy storage .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its role in biochemical reactions and cellular processes, it is likely that it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium acrylate can be synthesized through the neutralization of acrylic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium, where acrylic acid (C3H4O2) reacts with lithium hydroxide (LiOH) to form this compound and water: [ \text{C3H4O2} + \text{LiOH} \rightarrow \text{C3H3LiO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reactants and controlled reaction conditions to ensure the quality and consistency of the final product. The process may include steps such as purification, crystallization, and drying to obtain this compound in its desired form.

Types of Reactions:

    Polymerization: this compound can undergo polymerization reactions to form poly(this compound) or copolymers with other monomers. This property is particularly useful in the production of polymer electrolytes for batteries.

    Substitution Reactions: this compound can participate in substitution reactions where the acrylate group is replaced by other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound. The reaction is typically carried out under controlled temperature and pressure conditions.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with this compound, often in the presence of a catalyst or under specific reaction conditions.

Major Products Formed:

    Poly(this compound): A polymer formed through the polymerization of this compound, used in various applications including battery electrolytes.

Scientific Research Applications

Lithium acrylate has a wide range of applications in scientific research, including but not limited to:

    Chemistry: In polymer chemistry, this compound is used as a monomer for the synthesis of polymer electrolytes and other advanced materials.

    Biology: Research into the biocompatibility and potential biomedical applications of this compound-based polymers is ongoing.

    Medicine: this compound derivatives are being explored for their potential use in drug delivery systems and other medical applications.

    Industry: In the battery industry, this compound is used in the development of solid polymer electrolytes for lithium-ion batteries, offering improved safety and performance compared to traditional liquid electrolytes.

Comparison with Similar Compounds

    Sodium Acrylate: Similar to lithium acrylate, sodium acrylate is the sodium salt of acrylic acid and is used in various applications, including superabsorbent polymers.

    Potassium Acrylate: Another similar compound, potassium acrylate, is used in the production of polymers and other materials.

Uniqueness of this compound: this compound is unique due to its specific ionic properties and its role in the development of advanced battery technologies. Unlike sodium or potassium acrylate, this compound is particularly suited for applications in lithium-ion batteries, where its ability to facilitate lithium ion transport is crucial. Additionally, the use of this compound in polymer electrolytes offers advantages in terms of safety, stability, and performance compared to other acrylate salts.

Properties

IUPAC Name

lithium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOIFHNXYIRGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157721
Record name Lithium acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13270-28-5
Record name Lithium acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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